4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a benzyloxy group, and a methylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The triazole ring and thiol group may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzyloxy group and the triazole ring, in particular, distinguishes it from other similar compounds and contributes to its unique properties .
Properties
Molecular Formula |
C23H20N4OS |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H20N4OS/c1-17-10-12-20(13-11-17)22-25-26-23(29)27(22)24-15-19-8-5-9-21(14-19)28-16-18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,26,29)/b24-15+ |
InChI Key |
OGFHJHKRGYHBLU-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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